Cas no 37891-96-6 (1-iodomethanesulfonyl-4-methylbenzene)

1-Iodomethanesulfonyl-4-methylbenzene is a versatile organosulfur compound characterized by its reactive iodomethanesulfonyl (–SO₂CH₂I) and methylbenzene (–C₆H₄CH₃) functional groups. This compound is particularly valuable in synthetic organic chemistry as an electrophilic reagent or intermediate for introducing sulfonyl and iodomethyl moieties into target molecules. Its stability under controlled conditions and well-defined reactivity make it suitable for applications in cross-coupling reactions, nucleophilic substitutions, and the synthesis of complex sulfonamide derivatives. The presence of both iodine and sulfonyl groups enables selective transformations, facilitating the construction of pharmacophores or functional materials. Proper handling is advised due to its potential sensitivity to light and moisture.
1-iodomethanesulfonyl-4-methylbenzene structure
37891-96-6 structure
Product Name:1-iodomethanesulfonyl-4-methylbenzene
CAS No:37891-96-6
MF:C8H9IO2S
MW:296.125333547592
MDL:MFCD00466262
CID:1486671
PubChem ID:561245
Update Time:2025-11-06

1-iodomethanesulfonyl-4-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-[(iodomethyl)sulfonyl]-4-methyl-
    • 1-(iodomethylsulfonyl)-4-methylbenzene
    • Benzene, 1-[(iodomethyl)sulfonyl]-4-methyl
    • 1-iodomethanesulfonyl-4-methylbenzene
    • Benzene, 1-((iodomethyl)sulfonyl)-4-methyl-
    • SCHEMBL3628081
    • 1-((Iodomethyl)sulfonyl)-4-methylbenzene
    • 7XKJ4AI519
    • Q27268984
    • 37891-96-6
    • EN300-25690087
    • p-Tolyl iodomethyl sulfone
    • Iodomethyl p-tolyl sulfone
    • 1-[(Iodomethyl)sulfonyl]-4-methylbenzene #
    • Q-200499
    • p-(Iodomethylsulfonyl)toluene
    • 4-(Iodomethylsulfonyl)toluene
    • DTXSID10340065
    • UNII-7XKJ4AI519
    • MDL: MFCD00466262
    • Inchi: 1S/C8H9IO2S/c1-7-2-4-8(5-3-7)12(10,11)6-9/h2-5H,6H2,1H3
    • InChI Key: FHXRXZOSNIASHH-UHFFFAOYSA-N
    • SMILES: ICS(C1C=CC(C)=CC=1)(=O)=O

Computed Properties

  • Exact Mass: 295.93637
  • Monoisotopic Mass: 295.93680g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 42.5Ų

Experimental Properties

  • PSA: 34.14

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Additional information on 1-iodomethanesulfonyl-4-methylbenzene

1-Iodomethanesulfonyl-4-methylbenzene: A Comprehensive Overview

1-Iodomethanesulfonyl-4-methylbenzene (CAS No. 37891-96-6) is a compound of significant interest in the fields of organic chemistry and materials science. This compound, also referred to as iodomethanesulfonylbenzene derivative, is characterized by its unique structure, which combines a sulfonyl group with an iodomethyl substituent and a methyl group attached to a benzene ring. The compound's structure and properties make it a valuable material for various applications, particularly in the synthesis of advanced materials and functional molecules.

The sulfonyl group in 1-iodomethanesulfonyl-4-methylbenzene plays a crucial role in its chemical behavior. This group is known for its strong electron-withdrawing effects, which significantly influence the reactivity of the compound. Recent studies have highlighted the importance of such groups in enhancing the stability and reactivity of aromatic systems, making this compound a promising candidate for use in electrophilic aromatic substitution reactions. The presence of the iodomethyl group further adds to the compound's versatility, as iodine's high electronegativity and leaving group ability make it ideal for substitution reactions.

One of the most notable applications of 1-iodomethanesulfonyl-4-methylbenzene is in the synthesis of advanced polymers and materials with tailored electronic properties. Researchers have demonstrated that this compound can serve as a precursor for the generation of highly conductive polymers, which are essential components in modern electronics, sensors, and energy storage devices. For instance, recent advancements in conjugated polymer synthesis have utilized this compound to create materials with improved charge transport properties, paving the way for next-generation electronic devices.

In addition to its role in polymer synthesis, 1-iodomethanesulfonyl-4-methylbenzene has also been explored for its potential in drug discovery and medicinal chemistry. The compound's unique structure allows for the creation of bioactive molecules with specific pharmacological properties. Studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant activities, making them potential candidates for therapeutic agents.

The synthesis of 1-iodomethanesulfonyl-4-methylbenzene involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Recent breakthroughs in catalysis have enabled more efficient and environmentally friendly routes to this compound, reducing production costs and minimizing waste generation. These advancements are particularly important given the increasing demand for sustainable chemical processes in the modern era.

From an environmental perspective, understanding the fate and behavior of 1-iodomethanesulfonyl-4-methylbenzene in various ecosystems is critical. Research has shown that this compound exhibits moderate biodegradability under aerobic conditions, with microbial degradation being a key pathway for its removal from the environment. However, further studies are needed to fully characterize its environmental impact and develop strategies for mitigating any potential risks associated with its use.

In conclusion, 1-iodomethanesulfonyl-4-methylbenzene (CAS No. 37891-96-6) is a versatile compound with wide-ranging applications in organic chemistry, materials science, and medicinal chemistry. Its unique structure and reactivity make it an invaluable tool for researchers seeking to develop advanced materials and bioactive molecules. As research continues to uncover new insights into its properties and applications, this compound is poised to play an even greater role in shaping future innovations across multiple disciplines.

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